4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline
Description
4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline is an aromatic amine featuring a sulfanyl (-S-) bridge connecting an aniline moiety to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group, enhancing the compound's stability and influencing its electronic properties. This structural motif is common in pharmaceuticals and agrochemicals due to its resistance to metabolic degradation and ability to modulate lipophilicity .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NS/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVQWHZDLNCOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380627 | |
| Record name | 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339104-66-4 | |
| Record name | 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Preparation of 3-(Trifluoromethyl)phenyl Thiol or Halide
A common starting material is 2-trifluoromethyl toluene, which undergoes nitration and subsequent reduction to yield 4-methyl-3-trifluoromethyl aniline derivatives, which can be further transformed into thiol or halide intermediates.
Nitration : 2-trifluoromethyl toluene is nitrated using nitric acid and sulfuric acid or other nitrate salts (e.g., sodium nitrate, potassium nitrate) in solvents such as dichloromethane or chloroform at low temperatures (0 to 30 °C) to afford 4-nitro-2-trifluoromethyl toluene. The reaction is typically monitored by thin-layer chromatography (TLC) and completed within 1–4 hours of stirring.
Reduction : The nitro compound is reduced catalytically (e.g., using 10% palladium on carbon under hydrogen atmosphere at 0.5 MPa, 50 °C for 6 hours) in methanol to yield the corresponding amine (4-methyl-3-trifluoromethyl phenylamine). The crude product is purified by crystallization from diisopropyl ether and neutralization steps to achieve >98% purity.
Step 2: Formation of the Sulfanyl Linkage
The key sulfanyl linkage between the trifluoromethyl-substituted phenyl ring and the aniline is formed by nucleophilic aromatic substitution or coupling reactions:
Thioether Formation : The 3-(trifluoromethyl)phenyl thiol or halide reacts with 4-aminophenyl derivatives under conditions favoring C–S bond formation. Typical conditions involve:
- Use of base (e.g., potassium carbonate) to deprotonate thiol.
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility.
- Elevated temperatures (60–100 °C) for several hours to promote coupling.
Alternative Methods : Transition-metal catalyzed cross-coupling (e.g., Pd-catalyzed C–S coupling) can be employed to improve yields and selectivity.
Step 3: Final Purification
- The crude product is purified by column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures).
- Recrystallization from appropriate solvents ensures high purity (>95%).
- Characterization by NMR, IR, HPLC, and mass spectrometry confirms structure and purity.
- Data Table: Representative Preparation Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nitration | 2-Trifluoromethyl toluene, HNO3/H2SO4, DCM solvent | 0 to 30 | 1–4 | ~90 | TLC monitoring, low temperature control |
| 2 | Reduction | Pd/C catalyst, H2 (0.5 MPa), MeOH solvent | 50 | 6 | 58–70 | Filtration and crystallization purification |
| 3 | Thioether formation | 3-(Trifluoromethyl)phenyl thiol + 4-aminophenyl derivative, K2CO3, DMF | 60–100 | 4–12 | 60–85 | Base-mediated nucleophilic aromatic substitution or Pd-catalyzed coupling |
| 4 | Purification | Column chromatography, recrystallization | Ambient | — | — | Gradient elution, solvent-dependent |
The nitration and reduction steps are well-established with high reproducibility and scalability, suitable for industrial production due to simple operation and reliable yields.
The sulfanyl bond formation is critical and can be optimized by selecting appropriate bases, solvents, and catalysts to minimize side reactions and maximize coupling efficiency.
Transition-metal catalysis (e.g., palladium-catalyzed C–S coupling) offers enhanced selectivity and milder conditions compared to classical nucleophilic substitution, improving overall yield and purity.
Analytical methods such as NMR (¹H, ¹³C), IR spectroscopy, and HPLC are essential for confirming the position of trifluoromethyl substitution and the integrity of the sulfanyl linkage.
Storage and handling considerations include protecting the compound from moisture and light to prevent degradation, especially due to the sensitivity of the sulfanyl and amino functionalities.
The preparation of 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline is efficiently achieved via a multi-step synthesis involving nitration and reduction of trifluoromethyl-substituted toluene derivatives followed by formation of the aryl sulfide bond with aniline derivatives. Optimization of reaction conditions, including temperature control, choice of solvents, and catalytic systems, is essential to maximize yield and purity. The described methods are supported by detailed experimental data and are amenable to scale-up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst or iron powder in acidic medium.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic medium.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
The trifluoromethyl group in 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline significantly enhances the compound's biological properties. Trifluoromethyl groups are known for their ability to improve the pharmacokinetic profiles of drugs, including increased metabolic stability and lipophilicity.
1.1 Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the sulfonyl group enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .
Synthesis and Chemical Properties
The synthesis of this compound typically involves nucleophilic substitution reactions where the trifluoromethyl group plays a crucial role in the reactivity of the compound.
2.1 Synthetic Routes
Several synthetic routes have been documented:
- Nucleophilic Aromatic Substitution : This method utilizes the electrophilic nature of the trifluoromethyl group to facilitate substitution reactions on aromatic rings.
- Coupling Reactions : The compound can be synthesized through palladium-catalyzed coupling reactions, which allow for the formation of complex structures with high specificity .
2.2 Physical Properties
The compound has a molecular weight of approximately 283.32 g/mol and a melting point range of 68-71 °C . Its solubility and stability in various solvents make it suitable for further chemical modifications.
Potential Applications in Drug Development
Given its unique structural features, this compound shows potential as a lead compound in drug discovery.
3.1 Drug Design
The incorporation of trifluoromethyl and sulfonyl groups into drug candidates can enhance their efficacy and selectivity against specific biological targets. Researchers are exploring these modifications to develop new therapeutic agents for conditions like cancer and bacterial infections .
3.2 Structure-Activity Relationship Studies
Ongoing studies focus on understanding how variations in the structure of compounds like this compound affect their biological activity. These structure-activity relationship (SAR) analyses are critical for optimizing lead compounds during the drug development process .
Mechanism of Action
The mechanism of action of 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Compounds:
4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (18) Substituents: Nitro (-NO₂), methyl (-CH₃), benzamide. Melting Point: 169–171°C; Purity: 98.18% .
N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((4-(pyridin-2-yl)pyrimidin-2-yl)amino)methyl)benzamide (22) Substituents: Imidazolyl, pyridinyl, pyrimidinyl. Melting Point: 150–152°C; Purity: 96.67% .
1-{4-{{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}-3-[3-(trifluoromethyl)phenyl]urea (7j)
3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline Substituents: Chloro (-Cl), nitro (-NO₂), dual -CF₃. Attributes: High electron-withdrawing capacity due to multiple substituents .
Analysis:
- Melting Points : The presence of rigid aromatic systems (e.g., benzamide in Compound 18) increases melting points compared to flexible chains (e.g., urea in Compound 7j).
- Purity : HPLC-purified compounds (e.g., Compound 20 at 98.85% purity ) demonstrate superior isolation efficiency, likely due to optimized chromatographic conditions.
- Synthetic Yields : Lower yields in compounds like 7j (66.1% ) versus 83% for propionitrile derivatives suggest steric or electronic challenges in coupling reactions involving bulky substituents.
Biological Activity
4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline is an organic compound notable for its unique structural features, including a trifluoromethyl group and a sulfanyl linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₀F₃N₂S
- Molecular Weight : Approximately 269.29 g/mol
- Melting Point : 67-71 °C
- Functional Groups :
- Trifluoromethyl group (-CF₃)
- Sulfanyl group (-S-)
- Aniline moiety (–NH₂)
The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with various biological targets. The sulfanyl group may modulate the compound’s reactivity and binding affinity, making it a candidate for further pharmacological studies .
While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to interact with multiple molecular targets involved in crucial biological pathways. The presence of the trifluoromethyl group is significant as it can alter the electronic properties of the compound, potentially enhancing its biological interactions .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL |
The compound's efficacy varies depending on the structural configuration of the trifluoromethyl group and its position on the phenyl ring .
Anticancer Properties
In addition to its antimicrobial activity, there are indications that this compound may possess anticancer properties. Studies have suggested that compounds with similar structural features can inhibit cancer cell proliferation by targeting specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
A study published in RSC Advances explored the synthesis and biological evaluation of sulfanyl derivatives containing an arylamine with a trifluoromethyl group. The findings highlighted that modifications in the position of the trifluoromethyl group significantly impacted antibacterial activity against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds with the trifluoromethyl group at the ortho position exhibited enhanced inhibitory activity compared to those with it at the para position .
Another investigation into various sulfanyl compounds demonstrated that those containing electron-withdrawing groups like -CF₃ showed increased potency against microbial strains. This suggests that structural modifications could be key to optimizing biological activity .
Summary of Biological Activity
Overall, this compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Its unique chemical structure allows for diverse interactions within biological systems, warranting further exploration in drug development.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline with high purity?
- Methodology : Utilize nucleophilic aromatic substitution (SNAr) between 4-aminothiophenol and 3-(trifluoromethyl)phenyl electrophiles (e.g., halides or sulfonates). Optimize reaction conditions (e.g., solvent polarity, base strength) to enhance yield. Post-synthesis purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for removing byproducts like unreacted aniline derivatives .
Q. How can structural confirmation of this compound be achieved?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze , , and spectra to confirm substitution patterns and trifluoromethyl group integrity.
- X-ray crystallography : Resolve crystal structures to validate bond lengths and angles (e.g., S–C and C–F distances). Use SHELX programs for refinement .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of –CF or –S– groups) .
Q. What are common impurities encountered during synthesis, and how can they be quantified?
- Methodology : Identify impurities (e.g., unreacted 3-(trifluoromethyl)phenyl precursors or oxidized sulfides) via HPLC with UV detection (C18 column, acetonitrile/water mobile phase). Compare retention times with reference standards (e.g., EP impurity A/B/C analogs) . Use LC-MS for structural elucidation of unknown peaks.
Advanced Research Questions
Q. How can computational methods aid in understanding the electronic effects of the trifluoromethyl and sulfanyl groups?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
- Map electrostatic potential surfaces, highlighting electron-deficient regions due to –CF.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .
- Simulate NMR chemical shifts for comparison with experimental data.
Q. What experimental approaches resolve contradictions in biological activity data for derivatives of this compound?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., –OCH instead of –S–) to isolate pharmacophoric contributions.
- Crystallographic studies : Compare binding modes in protein-ligand complexes (e.g., via PDB deposition) to identify steric or electronic mismatches .
- Kinetic assays : Measure IC values under standardized conditions to rule out batch-to-batch variability .
Q. How can polymorphism in this compound be investigated for material science applications?
- Methodology :
- Thermal analysis : Use differential scanning calorimetry (DSC) to detect melting point variations between polymorphs.
- Powder XRD : Compare diffraction patterns with simulated data from single-crystal structures.
- Solvent screening : Recrystallize from solvents of varying polarity (e.g., DMSO vs. toluene) to isolate metastable forms .
Safety and Handling
Q. What precautions are necessary when handling this compound in the lab?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential amine volatility.
- Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for fluorinated compounds .
Data Interpretation and Optimization
Q. How should researchers address low yields in Suzuki-Miyaura coupling reactions involving this compound?
- Methodology :
- Catalyst screening : Test Pd(OAc), XPhos, or SPhos ligands to improve cross-coupling efficiency.
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce side reactions.
- Microwave-assisted synthesis : Apply controlled heating (100–120°C) to accelerate reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
